VH032-Peg2-NH-boc

PROTAC VHL E3 ligase binding affinity

VH032-Peg2-NH-boc (CAS 2162120-75-2, MW 675.84, C33H49N5O8S) is a Boc-protected VHL ligand-linker conjugate designed as a building block for PROTAC (Proteolysis-Targeting Chimera) synthesis. The compound integrates three functional modules: the VH032-based VHL E3 ubiquitin ligase recognition motif, a flexible two-unit polyethylene glycol (PEG2) linker, and a terminal tert-butoxycarbonyl (Boc)-protected amine.

Molecular Formula C33H49N5O8S
Molecular Weight 675.8 g/mol
Cat. No. B12386848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVH032-Peg2-NH-boc
Molecular FormulaC33H49N5O8S
Molecular Weight675.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCNC(=O)OC(C)(C)C)O
InChIInChI=1S/C33H49N5O8S/c1-21-27(47-20-36-21)23-10-8-22(9-11-23)17-35-29(41)25-16-24(39)18-38(25)30(42)28(32(2,3)4)37-26(40)19-45-15-14-44-13-12-34-31(43)46-33(5,6)7/h8-11,20,24-25,28,39H,12-19H2,1-7H3,(H,34,43)(H,35,41)(H,37,40)/t24-,25+,28-/m1/s1
InChIKeyJLHUENQHQNAMIR-CERRFVOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

VH032-Peg2-NH-boc: PROTAC VHL Ligand-Linker Conjugate with Acid-Labile Boc Protection for Controlled Amine Conjugation


VH032-Peg2-NH-boc (CAS 2162120-75-2, MW 675.84, C33H49N5O8S) is a Boc-protected VHL ligand-linker conjugate designed as a building block for PROTAC (Proteolysis-Targeting Chimera) synthesis . The compound integrates three functional modules: (1) the VH032-based VHL E3 ubiquitin ligase recognition motif, (2) a flexible two-unit polyethylene glycol (PEG2) linker, and (3) a terminal tert-butoxycarbonyl (Boc)-protected amine . Under acidic conditions (e.g., TFA or HCl in dioxane), the Boc group is selectively cleaved to expose a primary amine, enabling direct conjugation to carboxyl-containing target protein ligands without requiring additional linker functionalization steps [1].

Why VH032-Peg2-NH-boc Cannot Be Arbitrarily Substituted with Alternative VHL Ligand-Linker Conjugates in PROTAC Synthesis


Substituting VH032-Peg2-NH-boc with alternative VHL ligand-linker conjugates (e.g., VH032-PEG1-NH2, VH032-PEG3-NH2, or VH032-C8-NH2) introduces critical deviations in ternary complex formation efficiency, aqueous solubility, and synthetic accessibility. The PEG2 linker length represents a defined spatial geometry that, when altered by even one ethylene glycol unit, can shift cooperativity from positive to negative and reduce degradation efficiency [1]. The Boc-protected amine further distinguishes this compound from its free amine analog VH032-PEG2-NH2: the protected form enables orthogonal synthetic strategies where conjugation can be deferred until after multiple functional group manipulations, whereas the free amine form requires immediate coupling and may limit reaction sequence flexibility . These non-interchangeable features carry material consequences for PROTAC library construction efficiency and ultimate degrader potency, as quantified below.

Quantitative Differentiation of VH032-Peg2-NH-boc: Head-to-Head Comparisons for Scientific Procurement Decisions


VHL Binding Affinity Retention in Boc-Protected VH032 Derivatives

Direct comparative binding data from TR-FRET assays demonstrate that Boc-protected VH032 (BOC-VH032) retains high VHL binding affinity, with a Kd value comparable to the parent ligand VH032 (Kd = 185 nM). The Boc protection strategy does not abrogate VHL recognition; this is a critical prerequisite for its utility as a PROTAC building block [1]. The parent ligand VH032 has a reported Kd of 185 nM for VHL, and the Boc-protected analog maintains comparable binding potency, confirming that the Boc group at the linker terminus does not sterically interfere with VHL engagement .

PROTAC VHL E3 ligase binding affinity

PEG2 Linker Length Optimization for Positive Ternary Complex Cooperativity

Systematic SAR studies of BET-degrading PROTACs using VH032 with variable PEG linker lengths demonstrate that linker length directly governs ternary complex cooperativity and degradation efficiency. Triazolodiazepine-based PROTACs with PEG linkers exhibited positive cooperativity and potent degradation, whereas tetrahydroquinoline-based compounds showed negative cooperativity. Within the positively cooperative series, linker length—differing by single PEG units—markedly influenced degradation activity in AML cell lines [1]. PEG2 provides a linker length intermediate between PEG1 and PEG3, placing it within the empirically determined optimal range for initial PROTAC screening where ternary complex formation is thermodynamically favored .

PROTAC linker optimization ternary complex

Boc-Protected Amine Enables Orthogonal Deprotection Strategy vs. Free Amine Analogs

VH032-Peg2-NH-boc contains a Boc-protected terminal amine, whereas the direct analog VH032-PEG2-NH2 bears a free primary amine. The Boc group provides orthogonal protection: it remains stable under basic and nucleophilic conditions but undergoes quantitative cleavage under mild acidic treatment (TFA/DCM or HCl/dioxane) . This contrasts with VH032-PEG2-NH2, which exists as a dihydrochloride salt (CAS 2097973-72-1) and requires immediate conjugation or re-protection if multi-step synthesis is planned. The protected form enables sequential deprotection strategies that are unavailable with the free amine analog .

PROTAC synthesis amine protection orthogonal chemistry

PEG2-Containing VH032 Conjugates Exhibit Superior Aqueous Solubility Relative to Alkyl-Linked Analogs

Solubility data for VH032 ligand-linker conjugates demonstrate that PEG-containing constructs achieve substantially higher aqueous solubility than alkyl-linked counterparts. (S,R,S)-AHPC-PEG2-N3 (structurally analogous to the target compound) exhibits DMSO solubility of 40 mg/mL (66.48 mM), while VH032-PEG5-C6-Cl achieves 270 mg/mL in DMSO . The PEG2 unit confers favorable hydrophilic character due to the ethylene glycol backbone, improving compatibility with aqueous biological assay conditions compared to fully hydrophobic alkyl linkers (e.g., C8 linkers), which exhibit markedly lower aqueous solubility .

PROTAC solubility PEG linker

VH032 Amine Core Is Accessible via Scalable, Chromatography-Free Synthesis for Cost-Effective PROTAC Library Construction

The VH032 amine core, the foundational building block for VH032-Peg2-NH-boc and all VH032-derived linker conjugates, is now accessible via a column chromatography-free synthetic process enabling multigram production. This process yields 42.5 g of VH032 amine hydrochloride in 65% overall yield with 97% purity within one week, using inexpensive starting materials [1]. In contrast, earlier reported routes for VHL ligand precursors involved column chromatography purification and produced lower yields (56-61% for VH032 and Me-VH032) in five-step sequences [2].

PROTAC VH032 amine scalable synthesis

Optimal Research Applications for VH032-Peg2-NH-boc Based on Quantified Performance Attributes


Modular PROTAC Library Synthesis with Deferred Amine Conjugation

VH032-Peg2-NH-boc is the preferred starting material for PROTAC library construction when the synthetic sequence requires multiple functional group manipulations prior to target ligand conjugation. The Boc-protected amine remains inert to basic, nucleophilic, and reductive conditions, enabling the researcher to perform protecting group manipulations, cross-couplings, or other transformations on the target ligand fragment before exposing the terminal amine. Acidic deprotection (TFA/DCM or HCl/dioxane) is then performed immediately before coupling to the target ligand carboxylic acid, minimizing side reactions and purification steps [1]. This workflow is not feasible with the free amine analog VH032-PEG2-NH2 .

First-Pass PROTAC Screening Campaigns Requiring Balanced Linker Geometry

When initiating a PROTAC campaign against a novel target protein, linker length selection is a critical early decision point. VH032-Peg2-NH-boc provides a PEG2 linker that positions the VHL E3 ligase and target protein at an intermediate spatial separation. SAR studies on BET PROTACs demonstrate that linker length—even by one PEG unit—can shift ternary complex cooperativity from positive to negative and materially alter degradation efficiency [1]. PEG2 offers a balanced geometry that avoids both excessively short linkers (which may induce steric clash) and excessively long linkers (which may reduce ternary complex stability), making it an appropriate first-pass selection for exploratory PROTAC synthesis.

Aqueous Biochemical and Cellular Assays Requiring High Solubility

The PEG2 linker confers improved aqueous solubility relative to alkyl linkers, enabling higher final concentrations in biochemical and cell-based assays. PEG-containing VH032 conjugates demonstrate DMSO solubility ≥40 mg/mL, facilitating preparation of concentrated stock solutions with minimal organic solvent carryover into aqueous assay media [1]. This property is particularly advantageous for assays with narrow DMSO tolerance windows, where lower-solubility alkyl-linked analogs may require unacceptably high solvent concentrations to achieve the desired compound concentration.

Cost-Constrained Academic PROTAC Development

The chromatography-free, multigram-scale synthesis of the VH032 amine core (42.5 g at 65% yield and 97% purity) reduces the production cost of all VH032-derived building blocks, including VH032-Peg2-NH-boc [1]. Academic laboratories and core facilities with limited synthetic capacity or procurement budgets can access this compound at lower cost compared to PROTAC building blocks derived from less synthetically accessible E3 ligase ligands (e.g., CRBN ligands requiring specialized starting materials). This cost advantage supports larger PROTAC library construction and more extensive screening without proportional budget expansion.

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